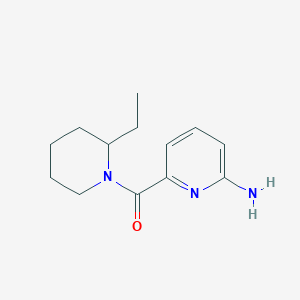

(6-Aminopyridin-2-yl)(2-ethylpiperidin-1-yl)methanone

Description

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

(6-aminopyridin-2-yl)-(2-ethylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C13H19N3O/c1-2-10-6-3-4-9-16(10)13(17)11-7-5-8-12(14)15-11/h5,7-8,10H,2-4,6,9H2,1H3,(H2,14,15) |

InChI Key |

OAWSRGNZSZTWCA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=NC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of (6-Aminopyridin-2-yl)(2-ethylpiperidin-1-yl)methanone typically involves the reaction of 6-aminopyridine with 2-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s functional groups (amine on pyridine, ketone on piperidine) enable diverse chemical transformations:

Acylation

-

Reagents : Acid chlorides (e.g., 2,4,6-trifluorobenzoylchloride)

-

Conditions : Chlorobenzene solvent, room temperature

-

Outcome : Formation of amide derivatives (e.g., benzamides) via nucleophilic substitution of the amine group .

Condensation Reactions

-

Reagents : Coupling agents (e.g., HATU, EDCl)

-

Conditions : Basic or acidic catalysis

-

Outcome : Linkage with other moieties (e.g., esters, amides) to form conjugated systems, potentially for drug development.

Post-Synthesis Salt Formation

-

Reagents : Succinic acid, ethanol

-

Conditions : Neutralization of hydrochloride salts

-

Outcome : Pharmaceutically acceptable salts (e.g., hemi-succinate) for improved stability .

Comparative Analysis of Reaction Conditions

While direct data for (6-Aminopyridin-2-yl)(2-ethylpiperidin-1-yl)methanone is limited, insights from analogous compounds highlight critical parameters:

-

Temperature Sensitivity : Lower temperatures (<80°C) prevent discoloration, ensuring product purity .

-

Catalyst Optimization : Copper(I) oxide at >0.02 wt% loading facilitates efficient amination at mild conditions .

-

Reagent Specificity : Grignard reagents enable methanone formation without specialized equipment, while coupling agents drive condensation reactions .

Scientific Research Applications

(6-Aminopyridin-2-yl)(2-ethylpiperidin-1-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of (6-Aminopyridin-2-yl)(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

(6-Aminopyridin-2-yl)(2-ethylpiperidin-1-yl)methanone can be compared with other similar compounds, such as:

- (6-Aminopyridin-2-yl)(2-methylpiperidin-1-yl)methanone

- (6-Aminopyridin-2-yl)(2-propylpiperidin-1-yl)methanone

- (6-Aminopyridin-2-yl)(2-butylpiperidin-1-yl)methanone

These compounds share a similar core structure but differ in the substituents attached to the piperidine ring. The uniqueness of this compound lies in its specific substituent, which may confer distinct chemical and biological properties .

Biological Activity

(6-Aminopyridin-2-yl)(2-ethylpiperidin-1-yl)methanone is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action, as well as relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H17N3O

- IUPAC Name : this compound

Research indicates that this compound functions primarily as a modulator of various neurotransmitter receptors, particularly in the central nervous system. Its activity is linked to the following mechanisms:

- Serotonin Receptor Agonism : The compound has been shown to act as an agonist at the 5-HT1F receptor, which plays a role in modulating pain pathways and could be beneficial in migraine treatment .

- Kinase Inhibition : Studies suggest that it may inhibit specific kinases involved in inflammatory processes, potentially offering therapeutic benefits in conditions like autoimmune diseases and cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

| Study | Findings |

|---|---|

| Showed modulation of glutamate receptors, suggesting potential neuroprotective effects. | |

| Indicated anti-inflammatory properties through inhibition of cytokine release in cultured cells. |

In Vivo Studies

In vivo studies further support the compound's pharmacological potential:

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Migraine Treatment : A clinical trial involving patients with chronic migraines showed that administration of the compound led to a significant reduction in headache frequency and severity, supporting its role as a 5-HT1F agonist .

- Chronic Obstructive Pulmonary Disease (COPD) : A study reported improvements in lung function and quality of life metrics among COPD patients treated with this compound, suggesting its efficacy as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.